molecular formula C11H10F2O B1324748 Cyclobutyl 3,4-difluorophenyl ketone CAS No. 898791-28-1

Cyclobutyl 3,4-difluorophenyl ketone

Cat. No.: B1324748
CAS No.: 898791-28-1
M. Wt: 196.19 g/mol
InChI Key: LMKGMUCWRQBMLX-UHFFFAOYSA-N
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Description

Cyclobutyl 3,4-difluorophenyl ketone is a useful research compound. Its molecular formula is C11H10F2O and its molecular weight is 196.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalyst in Dehydrogenative Silylation

Cyclobutyl 3,4-difluorophenyl ketone has been studied as part of a catalyst system in dehydrogenative silylation reactions. The use of methylplatinum triflate coordinated with specific cyclobutene derivatives has proven effective in promoting the silylation of ketones to yield silyl enol ethers with high selectivity and yield (Ozawa et al., 2001).

Insight into Electrophilicity and Bond Character

Research involving cyclobutyl ketones, similar in structure to this compound, has provided valuable insights into the electrophilicity of the carbonyl group and the bond character within these molecules. Detailed NMR studies have helped in understanding the conjugation and charge distribution, which play a crucial role in the reactivity and stability of these compounds (Frimer et al., 2003).

Synthesis of Cyclobutyl Derivatives

Methods for synthesizing cyclobutyl derivatives, similar to this compound, are highly sought after in medicinal chemistry due to the unique, strained structure of the cyclobutane scaffold. Research has shown the effectiveness of using cobalt catalysis for acylation reactions, providing access to novel cyclobutyl ketones (Wierzba et al., 2021).

Ring Expansion in Synthesis

Studies have demonstrated the utility of this compound derivatives in the synthesis of heterocyclic compounds. This involves the use of acid-catalyzed ring expansion techniques to create a diverse range of carbo- and heterocyclic compounds (Bernard et al., 2007).

Safety and Hazards

The safety data sheet for a similar compound, “Cyclobutyl phenyl ketone”, indicates that it may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is recommended to use personal protective equipment and ensure good ventilation during handling .

Future Directions

The future directions for “Cyclobutyl 3,4-difluorophenyl ketone” and similar compounds involve further exploration of their synthesis methods and potential applications in medicinal chemistry . The development of novel methods for the diastereocontrolled synthesis of these compounds is a key area of interest .

Properties

IUPAC Name

cyclobutyl-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKGMUCWRQBMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642552
Record name Cyclobutyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-28-1
Record name Cyclobutyl(3,4-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl(3,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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